molecular formula C19H23BrN6O3 B13822414 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione

Cat. No.: B13822414
M. Wt: 463.3 g/mol
InChI Key: RACDVARCOLXJIZ-SRZZPIQSSA-N
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Description

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a hydrazone linkage and a brominated phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with Purine Derivative: The hydrazone is then coupled with a purine derivative, such as 7-hexyl-3-methylxanthine, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The compound’s structure suggests potential antimicrobial properties, which could be explored for the development of new antibiotics.

    Cancer Research: Its ability to interact with DNA and proteins makes it a candidate for anticancer drug development.

Industry

    Dye and Pigment Production: The compound’s chromophoric groups can be utilized in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism by which 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione exerts its effects is likely related to its ability to interact with biological macromolecules. The hydrazone linkage and brominated phenol group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione
  • 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione

Uniqueness

The uniqueness of 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexyl chain, in particular, may influence its solubility and interaction with biological membranes, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H23BrN6O3

Molecular Weight

463.3 g/mol

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H23BrN6O3/c1-3-4-5-6-9-26-15-16(25(2)19(29)23-17(15)28)22-18(26)24-21-11-12-10-13(20)7-8-14(12)27/h7-8,10-11,27H,3-6,9H2,1-2H3,(H,22,24)(H,23,28,29)/b21-11+

InChI Key

RACDVARCOLXJIZ-SRZZPIQSSA-N

Isomeric SMILES

CCCCCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C

Origin of Product

United States

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